3-(Methoxycarbonyl)-2-methyl-1-benzofuran-5-yl 5-(acetyloxy)-2-methyl-1-benzofuran-3-carboxylate
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Description
3-(Methoxycarbonyl)-2-methyl-1-benzofuran-5-yl 5-(acetyloxy)-2-methyl-1-benzofuran-3-carboxylate is a useful research compound. Its molecular formula is C23H18O8 and its molecular weight is 422.389. The purity is usually 95%.
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Biological Activity
3-(Methoxycarbonyl)-2-methyl-1-benzofuran-5-yl 5-(acetyloxy)-2-methyl-1-benzofuran-3-carboxylate is a complex organic compound belonging to the benzofuran class. Benzofuran derivatives have gained attention in medicinal chemistry due to their diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this specific compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features two benzofuran moieties connected by ester linkages and methoxycarbonyl groups. Its structural complexity suggests potential interactions with various biological targets.
1. Anticancer Activity
Recent studies have indicated that benzofuran derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines.
Case Study: Hepatocellular Carcinoma (HCC)
A related benzofuran derivative, 2-(4-Benzyloxy-3-methoxyphenyl)-5-(carbethoxyethylene)-7-methoxy-benzofuran (BMBF), demonstrated anti-metastatic effects in HCC by downregulating p53 and integrin α7, inhibiting epithelial–mesenchymal transition (EMT), and suppressing matrix metalloproteinase (MMP)-9 expression . These findings suggest that similar mechanisms may be applicable to the compound .
The biological activities of benzofuran derivatives are often attributed to their ability to modulate key signaling pathways involved in cancer progression and microbial resistance.
Key Mechanisms:
- Inhibition of Cell Proliferation: Compounds can induce apoptosis in cancer cells through the activation of intrinsic apoptotic pathways.
- Modulation of EMT Markers: By influencing the expression of E-cadherin and vimentin, these compounds can alter cell motility and invasiveness.
- Antioxidant Activity: Some benzofuran derivatives exhibit antioxidant properties that can protect normal cells from oxidative stress during cancer therapy.
Data Table: Biological Activities of Related Benzofuran Derivatives
Properties
IUPAC Name |
(3-methoxycarbonyl-2-methyl-1-benzofuran-5-yl) 5-acetyloxy-2-methyl-1-benzofuran-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18O8/c1-11-20(22(25)27-4)16-10-15(6-8-18(16)28-11)31-23(26)21-12(2)29-19-7-5-14(9-17(19)21)30-13(3)24/h5-10H,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXMPZLDHMYTXSN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)OC(=O)C)C(=O)OC3=CC4=C(C=C3)OC(=C4C(=O)OC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18O8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.